molecular formula C11H13NO3 B031995 N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide CAS No. 6597-75-7

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

Cat. No. B031995
CAS RN: 6597-75-7
M. Wt: 207.23 g/mol
InChI Key: OQAKYHCGYGLHAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide often involves multi-step chemical reactions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions.


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using a variety of spectroscopic and crystallographic techniques. For instance, the crystal structure of a similar compound was determined using X-ray crystallography, revealing it crystallizes in the orthorhombic system with specific unit cell parameters, exhibiting intermolecular hydrogen bonds.


Chemical Reactions Analysis

Chemical properties of compounds like N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide are often characterized by their reactivity towards various chemical reagents. The chemical behavior can be influenced by the presence of the oxirane ring and the acetamide group, leading to reactions such as ring-opening, nucleophilic substitution, and more.


Physical And Chemical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. For example, the physical properties of related compounds were analyzed through their crystalline structure, which impacts their solubility and stability. The melting point of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is 118-122°C .

Scientific Research Applications

Application in Pharmaceuticals

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : “N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide” is used as a building block in the synthesis of β-blockers such as Practolol, Pindolol, and Carteolol .
  • Methods of Application or Experimental Procedures : The compound is synthesized from paracetamol with epichlorohydrin and NaOH at room temperature . The enantiomers of the chlorohydrin building blocks are obtained by kinetic resolution of the racemate in transesterification reactions catalyzed by Candida antarctica Lipase B (CALB) .
  • Results or Outcomes : The β-blocker (S)-practolol was synthesized with 96% enantiomeric excess (ee) from the chlorohydrin ®-N-(4-(3-chloro-2 hydroxypropoxy)phenyl)acetamide, which was produced in 97% ee and with 27% yield . The chlorohydrin 7-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, a building block for a derivative of carteolol was produced in 77% yield. ®-7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one was obtained in 96% ee .

Safety And Hazards

The safety information available indicates that N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide has several hazard statements, including H302, H312, H315, H319, H332, H335, H373, and H412 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-9-2-4-10(5-3-9)14-6-11-7-15-11/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAKYHCGYGLHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384024
Record name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

CAS RN

6597-75-7
Record name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GB Austli - 2018 - ntnuopen.ntnu.no
Finding a more environmentally friendly method for synthesis of enantiopure drugs is important, due to the principles of green chemistry and to avoid potential side effects from racemic …
Number of citations: 2 ntnuopen.ntnu.no
MA Gundersen, GB Austli, SS Løvland, MB Hansen… - Catalysts, 2021 - mdpi.com
Sustainable methods for producing enantiopure drugs have been developed. Chlorohydrins as building blocks for several β-blockers have been synthesized in high enantiomeric purity …
Number of citations: 12 www.mdpi.com
AA Abdelhamid, MM Elwassimy, SA Aref, MA Gad - Biotechnology reports, 2019 - Elsevier
The 13 new compounds were chemically synthesized and their spectroscopic analysis was done to determine their chemical structure. All the compounds were screened for their …
Number of citations: 27 www.sciencedirect.com

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